molecular formula C14H16N2O3S2 B10934879 Ethyl (2-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B10934879
M. Wt: 324.4 g/mol
InChI Key: YSFXXIRGTGQGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(2-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE: is a complex organic compound that features both a thiazole and a thiophene ring in its structure. These heterocyclic rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-1,3-thiazole-4-acetic acid ethyl ester under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, it is studied for its potential antimicrobial and anti-inflammatory properties.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: In the industrial sector, it is used in the synthesis of advanced materials, including organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its biological activity. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

    ETHYL 2-AMINOTHIAZOLE-4-ACETATE: This compound shares the thiazole ring but lacks the thiophene moiety.

    4,5-DIMETHYL-2-THIOPHENECARBOXYLIC ACID: This compound contains the thiophene ring but does not have the thiazole structure.

Uniqueness: ETHYL 2-(2-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is unique due to the combination of both thiazole and thiophene rings in its structure. This dual presence enhances its potential biological activity and makes it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C14H16N2O3S2

Molecular Weight

324.4 g/mol

IUPAC Name

ethyl 2-[2-[(4,5-dimethylthiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H16N2O3S2/c1-4-19-12(17)6-10-7-20-14(15-10)16-13(18)11-5-8(2)9(3)21-11/h5,7H,4,6H2,1-3H3,(H,15,16,18)

InChI Key

YSFXXIRGTGQGPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(S2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.